Scaffold Topology Differentiation: [1,2,3]Triazolo[5,1-b][1,3]oxazine vs. [1,2,3]Triazolo[5,1-c][1,4]oxazine Regioisomers
The target compound possesses a [5,1-b] ring fusion generating a six-membered 1,3-oxazine ring, whereas the more widely available regioisomer series (e.g., AKSci HTS001373) features a [5,1-c] fusion forming a morpholine-like 1,4-oxazine ring . This topological difference alters the spatial orientation of the 6-phenyl substituent and the 3-carboxylic acid group relative to the triazole plane, resulting in distinct exit vectors for fragment growth or conjugation. Quantitative molecular property calculations are not publicly available for the target compound, but the regioisomer exhibits a molecular mass of 245.24 g/mol, a minimum purity of >90%, and a logP predicted at approximately 1.29 .
| Evidence Dimension | Ring fusion topology and oxazine ring size |
|---|---|
| Target Compound Data | [1,2,3]Triazolo[5,1-b][1,3]oxazine core (6-membered 1,3-oxazine); CAS 2173136-23-5; MW 245.23 g/mol; C12H11N3O3 |
| Comparator Or Baseline | [1,2,3]Triazolo[5,1-c][1,4]oxazine core (6-membered 1,4-oxazine, morpholine-like); AKSci HTS001373; MW 245.24 g/mol; C12H11N3O3; purity >90% |
| Quantified Difference | Identical molecular formula; structural isomerism only; no quantitative biological or physicochemical comparison data available in public domain |
| Conditions | Structural comparison based on IUPAC nomenclature and vendor catalog data |
Why This Matters
The [5,1-b] vs. [5,1-c] fusion regiochemistry dictates the three-dimensional presentation of pharmacophoric elements (phenyl ring, carboxylic acid), directly impacting molecular recognition in target-based screens and the synthetic accessibility of derivatives—two factors critical for procurement decisions in fragment-based drug discovery.
